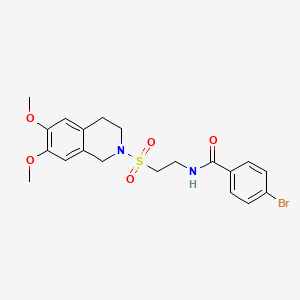
4-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has drawn interest in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:
Synthesis of 4-Bromobenzamide
Starting materials: : 4-Bromoaniline and benzoyl chloride
Conditions: : Reaction in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane.
Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline
Starting materials: : 3,4-Dimethoxyphenethylamine and formaldehyde.
Conditions: : Cyclization under acidic conditions, followed by reduction to yield the dihydroisoquinoline derivative.
Linkage via Sulfonylation
Starting materials: : The dihydroisoquinoline and ethylene sulfonyl chloride.
Conditions: : React under basic conditions to form the sulfonylated intermediate.
Final Coupling
Starting materials: : The sulfonylated intermediate and 4-bromobenzamide.
Conditions: : Coupling reaction under dehydrating conditions such as using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
The industrial synthesis generally follows similar steps but on a larger scale, optimizing reaction conditions for higher yields and purity. Using automated reactors and controlled environments ensures reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation at the dihydroisoquinoline ring, forming quinone-like derivatives, or reduction to fully saturated isoquinolines.
Substitution: : The bromine atom on the benzamide ring can be substituted with various nucleophiles, leading to a diverse array of derivatives.
Hydrolysis: : Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding acid and amine.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles like amines, thiols, or alkoxides under mild heating.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Saturated isoquinoline derivatives.
Substitution: : N-substituted benzamides with varied functional groups.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: : Used as a precursor or intermediate in the synthesis of various complex organic compounds.
Study of reaction mechanisms: : Its distinctive structure makes it suitable for studying reaction pathways and mechanisms.
Biology
Enzyme inhibition: : The compound may inhibit certain enzymes, making it useful in biochemical assays and studies.
Cellular studies: : Its derivatives can be used to probe cellular functions and mechanisms.
Medicine
Drug development: : Potential as a lead compound for developing new pharmaceuticals targeting specific pathways or enzymes.
Therapeutic agent: : Could be explored for its therapeutic potential against various diseases.
Industry
Specialty chemicals: : Utilized in the production of fine chemicals and specialty reagents.
Material science:
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide largely depends on its interaction with biological targets:
Molecular Targets: : Enzymes, receptors, or other proteins that it may bind to or inhibit.
Pathways Involved: : Can interfere with or modulate specific biochemical pathways, leading to changes in cellular function or activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(2-(ethylsulfonyl)ethyl)benzamide: : Lacks the dihydroisoquinoline moiety.
6,7-Dimethoxyisoquinoline derivatives: : Various analogs with different substituents.
N-(2-(sulfonyl)ethyl)benzamide derivatives: : Differing in the aryl substitution pattern.
Uniqueness
The combination of the brominated benzamide with the sulfonylated isoquinoline imparts unique chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
4-bromo-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O5S/c1-27-18-11-15-7-9-23(13-16(15)12-19(18)28-2)29(25,26)10-8-22-20(24)14-3-5-17(21)6-4-14/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVIXPJPAPEHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2674215.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2674217.png)
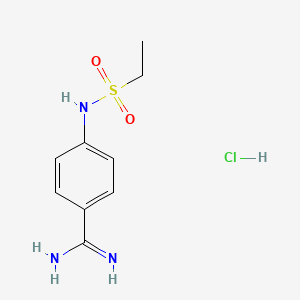

![N-(2-(5-acetylthiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2674223.png)
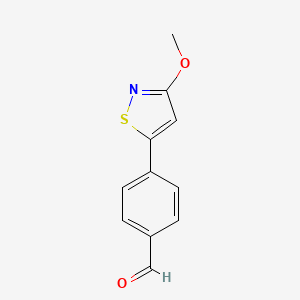
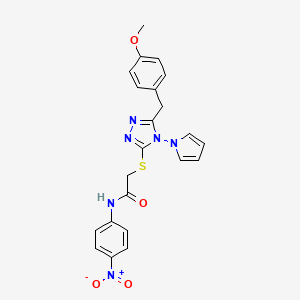
![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2674227.png)
![5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2674228.png)
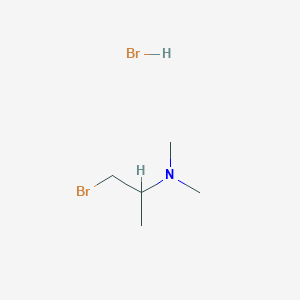
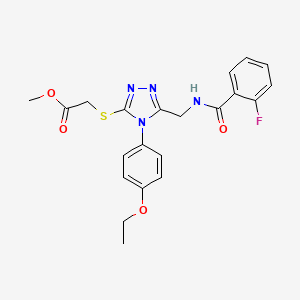
![N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide](/img/structure/B2674234.png)
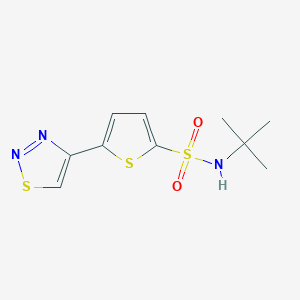
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2674237.png)
